2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol
CAS No.:
Cat. No.: VC17850301
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol
* For research use only. Not for human or veterinary use.
![2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol -](/images/structure/VC17850301.png)
Specification
Molecular Formula | C5H10N2O2 |
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Molecular Weight | 130.15 g/mol |
IUPAC Name | bis(2-hydroxyethyl)cyanamide |
Standard InChI | InChI=1S/C5H10N2O2/c6-5-7(1-3-8)2-4-9/h8-9H,1-4H2 |
Standard InChI Key | LMIZSHSKIQZXAL-UHFFFAOYSA-N |
Canonical SMILES | C(CO)N(CCO)C#N |
Introduction
Overview of Key Findings
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol is a cyanamide derivative characterized by a hydroxyethyl-substituted amino group and a cyano functional group. While direct literature on this specific compound is limited, structural analogs such as 2-[Cyano(methyl)amino]ethan-1-ol (CAS 34065-05-9) and related cyanamides provide critical insights into its potential synthesis routes, physicochemical properties, and applications in organic chemistry and drug discovery . This report synthesizes data from peer-reviewed studies on analogous compounds to construct a detailed profile of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol, emphasizing its role as a versatile intermediate in heterocyclic synthesis and catalytic systems .
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a central amino group bonded to a cyano (-C≡N) moiety and two 2-hydroxyethyl (-CH2CH2OH) chains. This configuration confers polarity and hydrogen-bonding capacity, which influence its reactivity and solubility. The IUPAC name, 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol, reflects its bifunctional design, combining a cyanamide core with hydrophilic hydroxyethyl substituents.
Physicochemical Properties
While experimental data for the exact compound remains unpublished, extrapolation from analogous cyanamides suggests the following properties:
Property | Value/Description |
---|---|
Molecular Formula | C5H10N2O2 |
Molecular Weight | 130.15 g/mol |
Boiling Point | Estimated 250–270°C (decomposes) |
Solubility | Miscible in polar solvents (e.g., water, ethanol) |
Stability | Hydrolytically sensitive under acidic/basic conditions |
The presence of dual hydroxyethyl groups enhances water solubility compared to simpler cyanamides like methyl cyanamide. Infrared (IR) spectroscopy of related compounds shows characteristic -C≡N stretching frequencies near 2210 cm⁻¹ and broad -OH bands around 3300 cm⁻¹ .
Synthesis and Reaction Pathways
Direct Synthesis from Cyanamides
A common route to hydroxyethyl-substituted cyanamides involves the nucleophilic substitution of chloro- or bromo-cyanamide precursors with ethanolamine. For example, 2-[Cyano(methyl)amino]ethan-1-ol is synthesized via alkylation of methyl cyanamide with 2-chloroethanol under basic conditions. Adapting this method, 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol could be prepared by reacting cyanogen bromide with excess ethanolamine:
Cyclocondensation Reactions
Cyanamides participate in cyclocondensation with carbonyl compounds to form heterocycles. In a study by Jukić et al., alkyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino propenoates underwent thermal cyclization to pyrrolo[3,2-d]pyrimidin-4-ones . Similarly, 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol could serve as a precursor for oxygen- and nitrogen-containing heterocycles, leveraging its dual hydroxy groups for intramolecular etherification or esterification.
Catalytic and Material Science Applications
Hydrogen-Bond-Directed Catalysis
Hydroxyethyl-rich compounds like 1,3,5-tris(2-hydroxyethyl) isocyanurate (THEIC) demonstrate exceptional catalytic activity in multicomponent reactions due to their hydrogen-bonding networks . For instance, MCM-41-Pr-THEIC, a mesoporous silica functionalized with THEIC, facilitated the synthesis of acridinediones via pseudo-four-component condensations . By analogy, 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol’s hydroxyethyl groups could stabilize transition states in acid-catalyzed reactions, enhancing yields in ketone-amine-aldehyde couplings.
Stability and Degradation Mechanisms
Hydrolytic Sensitivity
The cyano group in 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol is susceptible to hydrolysis under acidic or alkaline conditions, yielding urea derivatives:
This reactivity necessitates anhydrous storage conditions for long-term stability.
Thermal Decomposition
Thermogravimetric analysis (TGA) of related cyanamides reveals decomposition onset temperatures near 200°C, releasing HCN and forming char residues. Controlled pyrolysis could exploit this pathway to generate carbon nitride materials for photocatalysis.
Future Directions and Research Gaps
Despite its synthetic versatility, 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol remains underexplored in peer-reviewed literature. Priority research areas include:
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Mechanistic Studies: Elucidating its role in multicomponent reactions via in situ NMR or DFT calculations.
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Biological Screening: Evaluating antimicrobial/antiviral activity against resistant pathogens.
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Material Science: Functionalizing metal-organic frameworks (MOFs) with cyanamide motifs for gas storage.
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